CP-94707

Descripción general

Descripción

Estos compuestos son compuestos aromáticos policíclicos que contienen un anillo de benceno unido a un anillo de imidazol a través de un enlace carbono-carbono o carbono-nitrógeno . CP-94707 es principalmente conocido por su función como inhibidor no nucleósido de la transcriptasa inversa (INNTI), que se utiliza en el tratamiento de infecciones por el virus de la inmunodeficiencia humana (VIH) .

Métodos De Preparación

La síntesis de CP-94707 implica múltiples pasos, comenzando con la preparación de la estructura central de fenilimidazol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de imidazol: El anillo de imidazol se forma a través de una reacción de ciclización que involucra una diamina y un compuesto carbonílico.

Unión del anillo de benceno: El anillo de benceno se une entonces al anillo de imidazol mediante una reacción de acoplamiento.

Funcionalización: Se introducen varios grupos funcionales en la molécula para mejorar su actividad como INNTI.

Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso suele incluir pasos de purificación como la recristalización y la cromatografía para obtener el producto final.

Análisis De Reacciones Químicas

CP-94707 sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro para crear diferentes derivados de this compound.

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los principales productos que se forman a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Structural Characteristics

CP-94707 is characterized by a unique binding conformation within the HIV-1 reverse transcriptase enzyme. The crystal structure of HIV-1 reverse transcriptase complexed with this compound reveals that it binds within the NNRTI pocket, significantly altering the conformation of key residues such as Tyr-181 and Tyr-188. This alteration allows this compound to maintain activity against mutant strains that are typically resistant to other inhibitors like nevirapine and efavirenz .

Pharmacological Applications

The pharmacological applications of this compound extend beyond its role as an HIV inhibitor:

- Antiviral Therapy : Given its effectiveness against resistant strains of HIV, this compound is being explored as a potential candidate in combination therapies aimed at enhancing the efficacy of existing antiretroviral regimens.

- Research Tool : Its unique binding properties make this compound a valuable tool for studying the dynamics of reverse transcriptase and understanding drug resistance mechanisms in HIV .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- A study published in Nature detailed how this compound maintained its inhibitory effects against multiple NNRTI-resistant mutants, providing insights into its structural adaptability and potential for broader therapeutic use .

| Study | Findings | Implications |

|---|---|---|

| Nature (2004) | Crystal structure analysis showing binding efficacy against resistant mutants | Supports development of new NNRTIs based on this compound structure |

| PMC2963427 (2006) | Comparison with other NNRTIs highlighting unique binding characteristics | Suggests potential for dual-action inhibitors targeting both polymerase and RNase H activities |

| DrugBank Analysis (2025) | Overview of pharmacological properties and interactions | Provides a comprehensive understanding of therapeutic potential |

Mecanismo De Acción

CP-94707 ejerce sus efectos inhibiendo la actividad de la transcriptasa inversa del VIH, una enzima esencial para la replicación del virus. El compuesto se une a un sitio específico de la enzima transcriptasa inversa, evitando que sintetice ADN a partir de la plantilla de ARN viral. Esta inhibición bloquea el ciclo de replicación del virus, reduciendo su capacidad para infectar nuevas células .

Los objetivos moleculares de this compound incluyen el sitio activo de la enzima transcriptasa inversa, donde forma interacciones con residuos clave de aminoácidos. Las vías implicadas en su mecanismo de acción incluyen la inhibición de la polimerización de ADN y la interrupción del proceso de replicación viral .

Comparación Con Compuestos Similares

CP-94707 es único entre los INNTI debido a sus interacciones de unión específicas y su perfil de resistencia. Entre los compuestos similares se incluyen:

Nevirapina: Otro INNTI utilizado en el tratamiento del VIH, pero con un perfil de unión y un patrón de resistencia diferentes.

Efavirenz: Un INNTI con un mecanismo de acción similar, pero con diferentes propiedades farmacocinéticas.

This compound destaca por su capacidad para inhibir enzimas mutantes que son resistentes a otros INNTI, lo que lo convierte en un compuesto valioso en el desarrollo de nuevas terapias antirretrovirales .

Actividad Biológica

CP-94707, also known as CP-94,707, is a nonnucleoside reverse transcriptase inhibitor (NNRTI) that has garnered attention for its potential in HIV treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.

This compound functions primarily by binding to the nonnucleoside binding pocket of HIV-1 reverse transcriptase (RT). This interaction inhibits the enzyme's ability to synthesize DNA from the viral RNA genome, effectively blocking viral replication. The compound exhibits both RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H) inhibition activities.

Binding Characteristics

Research indicates that this compound makes significant aromatic stacking interactions with the W229 residue of RT while making minimal contact with key residues Y181 and Y188. This unique binding profile allows it to inhibit RT activity effectively without competing directly with nucleoside substrates .

Efficacy and Inhibition Profiles

The efficacy of this compound has been quantitatively assessed through various studies. Below is a summary table of its inhibitory concentrations (IC50) against different enzymatic activities:

| Activity | IC50 (µM) | Remarks |

|---|---|---|

| Inhibition of RT-RNH | 0.5 ± 0.2 (noncompetitive) | Effective at low concentrations |

| Inhibition of RT RDDP activity | >25 | Less effective compared to RNase H |

| Inhibition of p15-EC RNH fragment | 18.5 ± 3.4 | Moderate inhibition |

These results suggest that while this compound is a potent inhibitor of RNase H activity, its effectiveness against RDDP is limited .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Inhibition Studies : A study demonstrated that this compound inhibited wild-type HIV-1 RT with an IC50 of approximately 5.5 µM, while showing increased resistance in mutant strains such as Y181C and V106A+Y181C .

- Structural Analysis : Crystal structures have revealed that this compound stabilizes specific conformations within the RT enzyme, which are crucial for its polymerase activity. The compound's binding alters the dynamics of the enzyme, thereby inhibiting its function .

- Resistance Profiles : Research indicates that mutations in RT can lead to varying resistance levels to this compound. For instance, strains with the Y181C mutation exhibited a 6.5-fold increase in IC50 compared to wild-type strains, highlighting the importance of monitoring resistance in clinical settings .

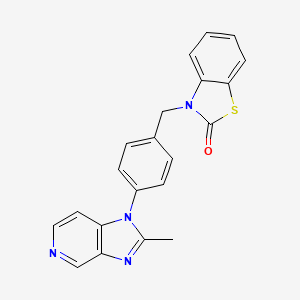

Propiedades

Número CAS |

343250-05-5 |

|---|---|

Fórmula molecular |

C21H16N4OS |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]methyl]-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C21H16N4OS/c1-14-23-17-12-22-11-10-18(17)25(14)16-8-6-15(7-9-16)13-24-19-4-2-3-5-20(19)27-21(24)26/h2-12H,13H2,1H3 |

Clave InChI |

WUOLYUKMMRCXGH-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |

SMILES canónico |

CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |

Apariencia |

Solid powder |

Key on ui other cas no. |

343250-05-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(4-(2-methylimidazo(4,5-c)pyridin-1-yl)benzyl)-3H-benzothiazol-2-one CP 94,707 CP 94707 CP-94,707 CP-94707 CP94,707 CP94707 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.